An In-depth Technical Guide to the Spectroscopic Profile of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one
An In-depth Technical Guide to the Spectroscopic Profile of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic characteristics of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one, a spirocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages a comprehensive analysis of structurally similar compounds to predict and interpret its spectroscopic data. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for the identification and characterization of this and related molecules.
Molecular Structure and Synthesis
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one possesses a unique structure featuring a cyclohexane ring spiro-fused to a 1,3-dioxolane ring. The cyclohexane ring is substituted with a ketone at the C7 position and two methyl groups at the C6 position.
Molecular Formula: C₁₀H₁₆O₃[1][2] Molecular Weight: 184.23 g/mol [1] CAS Number: 14782-52-6[1][2]
The synthesis of this compound can be envisioned through the ketalization of 2,2-dimethylcyclohexane-1,3-dione with ethylene glycol. This reaction, typically acid-catalyzed, protects one of the ketone functionalities, yielding the target spiroketone. The general principle of acetal formation is a standard procedure in organic synthesis.[3]
Caption: Synthetic pathway to 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one.
Spectroscopic Data Analysis
The following sections provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one. These predictions are based on the known spectral data of analogous compounds, including substituted spiro[4.5]decan-7-ones and other 1,4-dioxaspiro[4.5]decane derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the oxygen atoms of the dioxolane ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.9 - 4.1 | Multiplet | 4H | -O-CH₂-CH₂-O- (Dioxolane ring) |
| ~ 2.5 - 2.7 | Triplet | 2H | -CH₂-C=O |
| ~ 1.8 - 2.0 | Triplet | 2H | -CH₂-CH₂-C=O |
| ~ 1.7 - 1.9 | Multiplet | 2H | -CH₂-C(CH₃)₂ |
| ~ 1.1 | Singlet | 6H | -C(CH₃)₂ |
Rationale for Predictions:
-
The protons of the ethylene glycol bridge (-O-CH₂-CH₂-O-) are expected to appear in the downfield region (~3.9-4.1 ppm) due to the deshielding effect of the adjacent oxygen atoms. This is consistent with data from other 1,4-dioxaspiro[4.5]decane derivatives.
-
The methylene protons alpha to the carbonyl group (-CH₂-C=O) are predicted to be deshielded and appear around 2.5-2.7 ppm.
-
The gem-dimethyl protons are expected to give a sharp singlet at approximately 1.1 ppm, a characteristic signal for such groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 208 - 212 | C=O (Ketone) |
| ~ 108 - 110 | O-C-O (Spiro carbon) |
| ~ 64 - 66 | -O-CH₂-CH₂-O- (Dioxolane ring) |
| ~ 45 - 50 | -C(CH₃)₂ |
| ~ 35 - 40 | -CH₂-C=O |
| ~ 25 - 30 | -CH₂-CH₂-C=O |
| ~ 20 - 25 | -C(CH₃)₂ |
| ~ 18 - 22 | -CH₂-C(CH₃)₂ |
Rationale for Predictions:
-
The carbonyl carbon (C=O) of a saturated ketone typically appears in the range of 205-220 ppm.
-
The spiro carbon (O-C-O) is a quaternary carbon bonded to two oxygen atoms, leading to a characteristic chemical shift in the 108-110 ppm region.
-
The carbons of the dioxolane ring (-O-CH₂-CH₂-O-) are expected around 64-66 ppm.
-
The remaining aliphatic carbons will appear in the upfield region of the spectrum.
Caption: Experimental workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. For 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one, the most prominent absorption bands are expected to be from the carbonyl group and the C-O bonds of the ketal.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 2960 - 2850 | Strong | C-H (Aliphatic) |
| ~ 1715 | Strong | C=O (Ketone) |
| ~ 1150 - 1050 | Strong | C-O (Ketal) |
Rationale for Predictions:
-
A strong absorption band around 1715 cm⁻¹ is characteristic of a saturated six-membered ring ketone.[4][5]
-
The C-O stretching vibrations of the dioxolane ring are expected to produce strong bands in the 1150-1050 cm⁻¹ region, which is a hallmark of ketals.[6]
-
The C-H stretching vibrations of the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Predicted m/z | Interpretation |
| 184 | Molecular ion (M⁺) |
| 169 | [M - CH₃]⁺ |
| 156 | [M - C₂H₄]⁺ (Loss of ethylene) |
| 128 | [M - C₃H₄O]⁺ (Loss of methyl vinyl ketone) |
| 99 | Fragmentation of the dioxolane ring |
| 86 | Retro-Diels-Alder type fragmentation |
Rationale for Predictions:
-
The molecular ion peak (M⁺) is expected at m/z 184, corresponding to the molecular weight of the compound.
-
Common fragmentation pathways for cyclic ketones and ketals include the loss of small neutral molecules like ethylene from the dioxolane ring and alpha-cleavage adjacent to the carbonyl group. The loss of a methyl group (m/z 169) is also a probable fragmentation.
-
A characteristic fragmentation of the 1,4-dioxaspiro[4.5]decane system involves the cleavage of the dioxolane ring, leading to significant fragments at m/z 99 and 86.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one. The presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a reliable foundation for researchers in the fields of organic synthesis and drug discovery. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound. The methodologies and interpretations outlined herein serve as a valuable resource for guiding such experimental work and for the characterization of other novel spirocyclic systems.
References
-
Wender, P. A., & Lechleiter, J. C. (1977). A new and efficient synthesis of (±)-acorenone. Journal of the American Chemical Society, 99(1), 267–268. [Link]
-
PubChem. (n.d.). Spiro[4.5]decan-7-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information for "A general acid-mediated aminolactone formation using unactivated alkenes". (n.d.). [Link]
-
SpectraBase. (n.d.). 6,6-Dimethyl-1,4-dioxa-spiro[4.5]dec-7-ene. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-tert-Butyl-7-methyl-1,2,4-triaza-spiro[4.5]decane-3-thione. [Link]
-
Heterocycles. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. 105(1). [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, [1S-(1α,4β,5α)]-. NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decan-7-one. [Link]
-
ResearchGate. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966. [Link]
-
NextSDS. (n.d.). 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one — Chemical Substance Information. [Link]
-
PubChem. (n.d.). 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Bartleby. (2021). IR Spectrum Of Cyclohexanone. [Link]
-
Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(6), 608-609. [Link]
-
Jahangiri, A., Wendt, O. F., & Strand, D. (2013). (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o265. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy: Ketones. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). The syntheses and infrared spectra of some acetals and ketals. [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Cyclohexanone, 2,6-dimethyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-310. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. nextsds.com [nextsds.com]
- 3. (6R*,10R*)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
